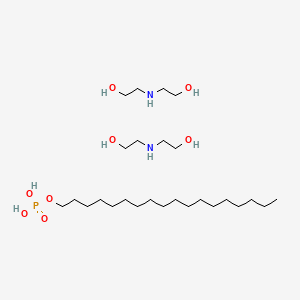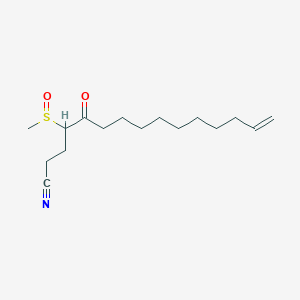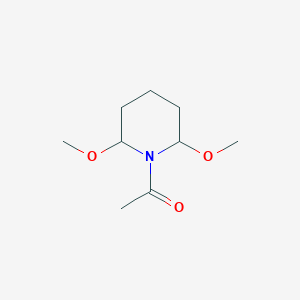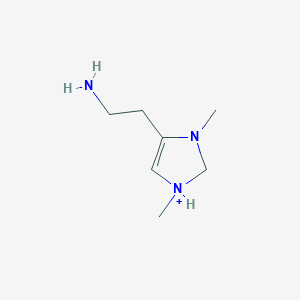
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- is an organic compound that belongs to the class of phenyl ethanones. This compound is characterized by the presence of two phenyl rings, one substituted with two methoxy groups and the other with three hydroxyl groups. Such compounds are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 2,4,6-trihydroxyacetophenone.
Condensation Reaction: The key step involves a condensation reaction between the starting materials in the presence of a base, such as sodium hydroxide, to form the desired ethanone derivative.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Optimization of Reaction Parameters: Optimizing reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced phenyl derivatives.
Substitution: Halogenated phenyl derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, such as oxidative stress pathways or signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4-dihydroxyphenyl)-: Similar structure but with one less hydroxyl group.
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
Ethanone, 2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)- is unique due to the presence of both methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
65568-08-3 |
|---|---|
Fórmula molecular |
C16H16O6 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
2-(2,4-dimethoxyphenyl)-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O6/c1-21-11-4-3-9(15(8-11)22-2)5-12(18)16-13(19)6-10(17)7-14(16)20/h3-4,6-8,17,19-20H,5H2,1-2H3 |
Clave InChI |
YKPYDVAMLFJQLV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC(=O)C2=C(C=C(C=C2O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)

![4-[(Trimethylsilyl)methyl]quinoline](/img/structure/B14487973.png)
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)

![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)




![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)

